2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821902
InChI: InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3
SMILES:
Molecular Formula: C12H13IN2O
Molecular Weight: 328.15 g/mol

2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol

CAS No.:

Cat. No.: VC15821902

Molecular Formula: C12H13IN2O

Molecular Weight: 328.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol -

Specification

Molecular Formula C12H13IN2O
Molecular Weight 328.15 g/mol
IUPAC Name 2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol
Standard InChI InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3
Standard InChI Key NPTSTIWBBYPBFG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=C(C=NN2CCO)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with three distinct functional groups:

  • Iodine atom at the 4-position, which enhances electrophilic reactivity and participates in coupling reactions .

  • o-Tolyl group (2-methylphenyl) at the 5-position, contributing steric bulk and electronic modulation to the aromatic system .

  • Ethanol moiety at the 1-position, enabling hydrogen bonding and solubility in polar solvents .

The IUPAC name, 2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol, reflects this substitution pattern. The canonical SMILES string CC1=CC=CC=C1C2=C(C=NN2CCO)I\text{CC1=CC=CC=C1C2=C(C=NN2CCO)I} and InChIKey NPTSTIWBBYPBFG-UHFFFAOYSA-N\text{NPTSTIWBBYPBFG-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies .

Table 1: Molecular Properties of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol

PropertyValueSource
Molecular FormulaC12H13IN2O\text{C}_{12}\text{H}_{13}\text{IN}_2\text{O}
Molecular Weight328.15 g/mol
CAS Number1707374-92-2
SMILESCC1=CC=CC=C1C2=C(C=NN2CCO)I\text{CC1=CC=CC=C1C2=C(C=NN2CCO)I}
SolubilityEthanol, DMF, Chloroform

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol typically involves multi-step reactions, often beginning with the preparation of the pyrazole core. Key steps include:

  • Formation of the Pyrazole Ring: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions .

  • Iodination: Electrophilic substitution using iodine (I2\text{I}_2) or iodonium salts to introduce the iodine substituent at the 4-position .

  • o-Tolyl Group Introduction: Suzuki-Miyaura coupling or direct arylation reactions to attach the 2-methylphenyl group .

  • Ethanol Moiety Addition: Alkylation or nucleophilic substitution to install the ethanol side chain .

A representative optimization study (Table 2) highlights the role of base concentration and solvent systems in maximizing yield. For instance, using tBuOK\text{tBuOK} in a H2O\text{H}_2\text{O}:ethanol (1:4) solvent system at 60°C achieved >95% yield for analogous pyrazole derivatives .

Table 2: Reaction Optimization Parameters for Pyrazole Derivatives

EntryBase (mmol)SolventTemperature (°C)Yield (%)
11H2O\text{H}_2\text{O}:EtOH (1:4)6054
22H2O\text{H}_2\text{O}:EtOH (1:4)6067
46H2O\text{H}_2\text{O}:EtOH (1:4)60>95

Mechanistic Insights

The iodine substituent facilitates oxidative dehydrogenative couplings, as demonstrated in reactions catalyzed by CuI\text{CuI} and 1,10-phenanthroline. For example, iodine acts as both an oxidizing agent and a source of electrophilic iodine, enabling C–N bond formation in azopyrrole derivatives . Control experiments confirm that iodination precedes coupling, with TBHP\text{TBHP} (tert-butyl hydroperoxide) serving as a critical radical initiator .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at the 4-position, with iodine enhancing reactivity toward further functionalization. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can modify the o-tolyl group or introduce additional aryl/alkynyl moieties .

Hydrogen Bonding and Solubility

The ethanol side chain confers moderate polarity, enabling solubility in ethanol (logP2.1\log P \approx 2.1) and DMF. This property is critical for biological assays, where aqueous solubility often limits efficacy .

Table 3: Spectral Data for Analogous Pyrazole Derivatives

Compound1H NMR^1\text{H NMR} (CDCl3_3)13C NMR^{13}\text{C NMR} (CDCl3_3)
1-phenyl-1H-pyrazoleδ 7.86–7.81 (m, 1H)δ 140.7, 139.8, 129.0
1-(p-tolyl)-1H-pyrazoleδ 7.88 (d, J = 2.4 Hz, 1H)δ 140.8, 138.0, 136.3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator